
3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate
Overview
Description
3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (HMBS) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. HMBS has several applications in the field of science, ranging from its use in the synthesis of pharmaceuticals to its role in the biochemical and physiological effects of certain drugs.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques and Yields : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized using a multi-step procedure, providing insights into the synthesis methods for similar compounds (Pan et al., 2020).
- Structural Characterization : The structures of synthesized compounds like 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, using 4-methylbenzenesulfonic acid as a catalyst, were confirmed through methods like IR, 1H NMR, and HRMS (Wang Huiyana, 2013).
Catalysis and Chemical Reactions
- Catalytic Applications : Studies on lipase-catalyzed synthesis of optically active compounds, like N,N,N,-Trimethylethanaminium α-Tocopherol Analog MDL-73404, utilized 4-methylbenzenesulfonate derivatives, highlighting their role in enzymatic catalysis (Mizuguchi et al., 1994).
- Involvement in Complex Synthesis : The compound has been part of the synthesis of complex molecules such as gold(I) and gold(III) complexes, indicating its utility in advanced chemical synthesis (François Jean-Baptiste dit Dominique et al., 2009).
Material Science and Optical Applications
- Nonlinear Optical Crystals : Derivatives like 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate (OHB-T) were studied for their optical transmittance and nonlinear optical properties, demonstrating the material's potential in optical applications (Kai Xu et al., 2020).
Spectroscopy and Kinetics
- Spectroscopic Analysis : Studies on compounds like Triplet 4-methylbenzenesulfonylnitrene involved 4-methylbenzenesulfonate derivatives, providing insights into their spectroscopic properties and kinetics (J. Garay et al., 1996).
Environmental and Industrial Applications
- Recycling in Industrial Processes : The use of bipolar membrane-based processes for recycling sodium 4-methylbenzenesulfonate inthe production of pharmaceuticals like D-(-)-p-hydroxyphenylglycine showcased its potential for environmental sustainability in industrial applications (Lixin Yu et al., 2005).
- Solid-Phase Extraction in Industrial Effluents : Techniques involving the extraction of polar benzene- and naphthalenesulfonates, including 4-methylbenzenesulfonate, from industrial wastewaters highlight its relevance in environmental monitoring and waste management (M. Alonso et al., 1999).
Pharmaceutical and Biomedical Research
- Synthesis of Antibacterial Compounds : Research involving the synthesis of compounds like 1-(4-Aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which include sulfonamide groups similar to those in 4-methylbenzenesulfonate, underscores its potential in the development of new antibacterial agents (V. L. Gein et al., 2013).
properties
IUPAC Name |
(3-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-10(2)7-12/h3-6,10,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJMAKSWAXRDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



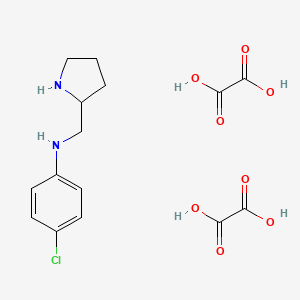
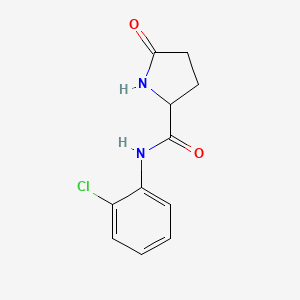
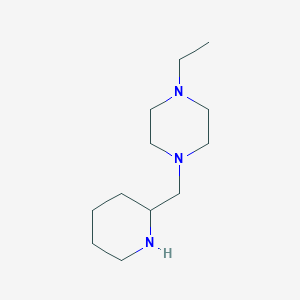
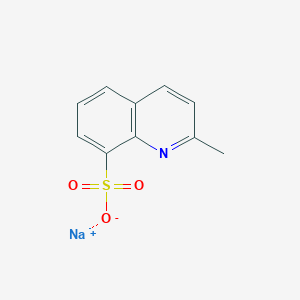
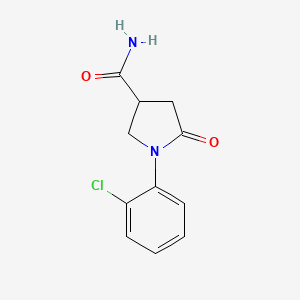
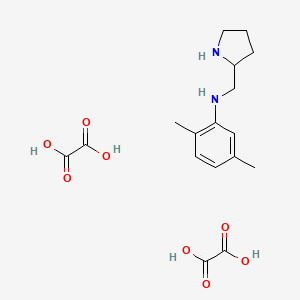
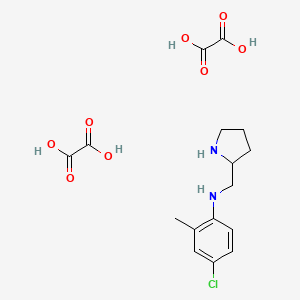
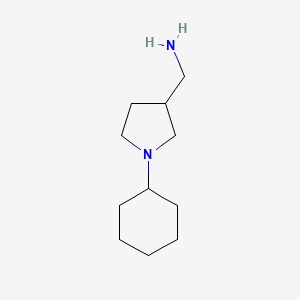
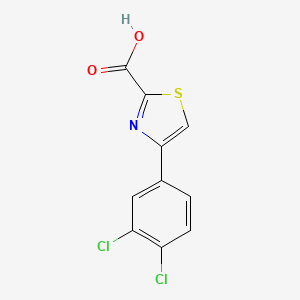
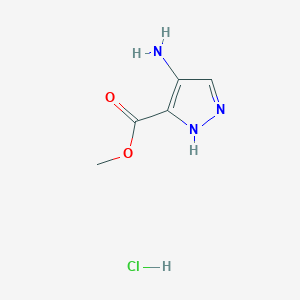
![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
